molecular formula C14H12N4O6 B1230797 N-[2-(2,4,6-trinitrophenyl)ethyl]aniline

N-[2-(2,4,6-trinitrophenyl)ethyl]aniline

Cat. No.: B1230797
M. Wt: 332.27 g/mol
InChI Key: WPDUWQVPOYWUIS-UHFFFAOYSA-N
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Description

Contextualizing Nitroaromatic and Aniline (B41778) Derivatives in Organic Chemistry Research

Nitroaromatic compounds and aniline derivatives represent two cornerstone classes of molecules in organic chemistry. Nitroaromatics, characterized by one or more nitro groups (-NO2) attached to an aromatic ring, are known for their electron-accepting properties. The presence of multiple nitro groups, as seen in 2,4,6-trinitrophenyl (picryl) derivatives, significantly enhances this effect, making them strong oxidizing agents and key components in the formation of charge-transfer complexes. nih.govsciencemadness.org These compounds are fundamental in the study of electronic interactions, reaction mechanisms, and as precursors to energetic materials.

Conversely, aniline and its derivatives are primary aromatic amines that are electron-rich and act as electron donors. sciencemadness.org Their synthesis and functionalization are central to numerous industrial processes, including the production of dyes, polymers, and pharmaceuticals. google.com The reactivity of the amino group allows for a wide range of chemical transformations, such as N-alkylation and acylation, making anilines versatile building blocks in synthetic organic chemistry. google.comnih.gov The juxtaposition of a nitroaromatic unit and an aniline derivative within the same molecule, as in N-[2-(2,4,6-trinitrophenyl)ethyl]aniline, creates a system with a built-in donor-acceptor framework.

Significance of N-Alkyl-Linked Aromatic Systems in Advanced Chemical Synthesis and Mechanistic Studies

The linkage of two distinct aromatic systems via an N-alkyl chain introduces a degree of conformational flexibility that is crucial for studying intramolecular interactions. Unlike directly coupled bi-aryl systems, the alkyl spacer in N-alkyl-linked aromatic systems allows the aromatic rings to adopt various spatial orientations. This is particularly significant in the study of through-space interactions, such as π-π stacking and charge-transfer phenomena, which can influence the molecule's spectroscopic properties, reactivity, and supramolecular assembly.

In advanced chemical synthesis, the N-alkylation of anilines is a fundamental transformation for creating more complex molecular architectures. google.comnih.gov The development of catalytic systems for selective N-alkylation continues to be an active area of research. Mechanistic studies of these systems provide valuable insights into reaction pathways and catalyst behavior. Furthermore, N-alkyl-linked bi-aryl compounds can serve as precursors to various heterocyclic structures through intramolecular cyclization reactions, expanding their synthetic utility.

Overview of Research Trajectories Pertaining to the Chemical Compound this compound

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural motifs suggest several potential research avenues. The primary trajectory would likely involve the investigation of its properties as a charge-transfer compound. The strong electron-withdrawing nature of the 2,4,6-trinitrophenyl group and the electron-donating aniline moiety make it an ideal candidate for studying intramolecular charge-transfer (ICT) processes.

Potential Research Focus Areas:

Synthesis and Characterization: The development of efficient synthetic routes to this compound and its derivatives would be a foundational research area. This would involve exploring various N-alkylation strategies, potentially using a precursor like 2-(2,4,6-trinitrophenyl)ethyl halide or alcohol with aniline. Detailed spectroscopic characterization using NMR, IR, and UV-Vis spectroscopy would be essential to understand its structural and electronic properties.

Charge-Transfer Complex Studies: A significant area of investigation would be the study of its ability to form both intramolecular and intermolecular charge-transfer complexes. nih.gov The ICT properties could be probed using solvatochromism studies, where the UV-Vis absorption spectrum is measured in solvents of varying polarity. youtube.com

Non-linear Optical (NLO) Properties: Molecules with strong donor-acceptor characteristics are often candidates for NLO materials. Research could be directed towards evaluating the second- and third-order NLO properties of this compound.

Precursor for Heterocyclic Synthesis: The ethylaniline portion of the molecule could be a handle for further synthetic transformations, such as intramolecular cyclization reactions to form novel heterocyclic compounds.

Given the limited direct data, much of the current understanding and future research directions are extrapolated from studies on analogous compounds. Below are tables of representative data for related nitroaromatic and aniline derivatives, which can serve as a basis for predicting the properties of this compound.

Table 1: Physicochemical Properties of Related Nitroaromatic Compounds

Compound NameFormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2,4,6-TrinitroanilineC₆H₄N₄O₆228.12188Yellow/orange/red powder
N,2,4,6-TetranitroanilineC₆H₃N₅O₈273.11DecomposesNot specified
2,4,6-Trinitrophenyl nitramineC₆H₃N₅O₈273.12Not specifiedNot specified

This table presents data for compounds structurally related to the trinitrophenyl moiety of the target compound. Data sourced from PubChem compound summaries. nih.gov

Table 2: Spectroscopic Data for an Analogous N-Aryl System with Ortho-Nitro Substitution

The following data is for 2-(o-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, which demonstrates the effect of an ortho-nitro group on NMR signals, a feature relevant to the trinitrophenyl group.

Data TypeSignalChemical Shift (ppm)
¹H NMRC2-H7.01
¹³C NMRC261.0
¹³C NMRC4 (C=O)164.3

This table illustrates how an ortho-nitro group can cause an upfield shift in the ¹³C NMR spectrum due to through-space interactions, a phenomenon that would be expected in the target molecule. Data sourced from a study on 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. researchgate.netresearchgate.net

Properties

Molecular Formula

C14H12N4O6

Molecular Weight

332.27 g/mol

IUPAC Name

N-[2-(2,4,6-trinitrophenyl)ethyl]aniline

InChI

InChI=1S/C14H12N4O6/c19-16(20)11-8-13(17(21)22)12(14(9-11)18(23)24)6-7-15-10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2

InChI Key

WPDUWQVPOYWUIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Mechanistic Investigations of Reactions Involving N 2 2,4,6 Trinitrophenyl Ethyl Aniline Analogs

Exploration of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The SNAr mechanism is central to understanding the reactivity of trinitrophenyl derivatives. unilag.edu.ng Unlike typical SN1 or SN2 reactions, SNAr reactions occur at an sp2-hybridized carbon on the aromatic ring. wikipedia.org The reaction generally proceeds via an addition-elimination pathway where the nucleophile attacks the electron-poor ring to form a stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub Subsequent elimination of the leaving group restores the aromaticity of the ring. pressbooks.pub The presence of multiple nitro groups is crucial for stabilizing the negative charge of the intermediate through resonance. wikipedia.org

The aminolysis of trinitrophenyl derivatives can proceed through either a stepwise or a concerted mechanism, and the operative pathway is a subject of detailed kinetic investigation.

In contrast, a concerted mechanism involves a single transition state where the bond to the incoming nucleophile is formed simultaneously with the breaking of the bond to the leaving group. Some studies on the aminolysis of specific carbonate derivatives have proposed concerted mechanisms, particularly when the intermediate is expected to be less stable. researchgate.net However, for the displacement of phenoxide ions by amines from trinitrophenyl ethers in solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO), there is substantial evidence supporting a stepwise mechanism where proton transfer from the intermediate becomes rate-limiting. unilag.edu.ng The choice between a stepwise and concerted pathway can be influenced by factors such as the stability of the potential intermediate, the nature of the leaving group, and the reaction solvent. nih.govresearchgate.net

Meisenheimer complexes are crucial, often isolable or spectroscopically detectable, intermediates in the SNAr pathway. wikipedia.orgmasterorganicchemistry.comnih.gov They are anionic σ-adducts formed when a nucleophile attacks an electron-deficient aromatic ring. nih.govrsc.org Their stability is a key factor in the reaction kinetics. The formation involves the attack of a nucleophile, such as an amine, on a carbon atom of the trinitrophenyl ring. rsc.org In the case of substrates like phenyl 2,4,6-trinitrophenyl ether, nucleophilic attack can occur at either an unsubstituted ring position (e.g., C-3) or the substituted position (C-1). rsc.orgrsc.org Attack at C-1 leads to the σ-complex that is on the pathway to substitution. rsc.org

Kinetic studies in solvents like acetonitrile and dimethyl sulfoxide (DMSO) have allowed for the determination of rate and equilibrium constants for the formation of these complexes. rsc.orgrsc.org The reaction of ethyl 2,4,6-trinitrophenyl ether with aniline (B41778) in DMSO, for instance, proceeds in two observable stages: the initial formation of the σ-adduct intermediate, followed by its decomposition to the final substitution product. researchgate.net The decomposition of the intermediate, which involves the expulsion of the leaving group, is often subject to acid catalysis. rsc.orgresearchgate.net

Table 1: Rate and Equilibrium Constants for Reactions of Phenyl 2,4,6-trinitrophenyl ether with Amines in Acetonitrile. rsc.org
Aminek1 (dm3 mol-1 s-1)k-1 (s-1)K1 (dm3 mol-1)
Butylamine15.71.312
Pyrrolidine3600.182000
Piperidine1400.141000

This interactive table presents kinetic data for the initial nucleophilic attack (k1), its reverse (k-1), and the corresponding equilibrium constant (K1) for the formation of the zwitterionic intermediate in the reaction between phenyl 2,4,6-trinitrophenyl ether and various amines in acetonitrile.

This phenomenon, known as the Rate-Limiting Proton Transfer (RLPT) mechanism, is well-documented for the reactions of trinitrophenyl ethers with anilines in solvents like acetonitrile and DMSO. unilag.edu.ngresearchgate.net The rate of substitution is dependent on the concentration of the amine acting as a base catalyst. researchgate.net Studies have shown that in acetonitrile, catalysis is generally observed only when the catalyst is of similar or greater strength than the nucleophile itself. rsc.org The efficiency of this catalysis can be significantly affected by steric hindrance. For example, the reaction of N-methylaniline with 4-nitrophenyl 2,4,6-trinitrophenyl ether is about 100,000 times slower than the corresponding reaction with aniline. researchgate.netrsc.org This dramatic rate reduction is attributed to increased steric hindrance both in the formation of the zwitterionic intermediate and, crucially, in the subsequent proton transfer step. researchgate.netrsc.org

Quantitative Kinetic Studies and Rate Determinants

Quantitative kinetic analysis is essential for deciphering the mechanisms of these complex reactions. By systematically varying reactant concentrations and measuring reaction rates, key kinetic parameters can be determined.

Kinetic investigations of aminolysis reactions are typically conducted under pseudo-first-order conditions. nih.govresearchgate.net This is achieved by using a large excess of the amine nucleophile relative to the trinitrophenyl substrate. nih.gov Under these conditions, the concentration of the amine remains effectively constant throughout the reaction, and the rate of reaction appears to be dependent only on the concentration of the substrate, following a first-order rate law. The observed pseudo-first-order rate constant (kobsd) is then determined.

Table 2: Second-Order Rate Constants (kAn) for the Base-Catalysed Reactions of Substituted Phenyl 2,4,6-trinitrophenyl Ethers with Aniline in Acetonitrile. unilag.edu.ng
Substituent in Phenyl EtherkAn (dm6 mol-2 s-1)
4-Methyl1.54
H2.06
3-Methyl2.12
4-Fluoro3.5
4-Chloro4.5
3-Nitro11.2

This interactive table displays the second-order rate constants for the aniline-catalyzed pathway in the reaction of various substituted phenyl 2,4,6-trinitrophenyl ethers with aniline, illustrating the electronic effects of substituents on the reaction rate.

The Brønsted-type plot is a powerful tool in physical organic chemistry for investigating reaction mechanisms, particularly those involving acid or base catalysis. nih.gov In the context of aminolysis, a plot of the logarithm of the second-order rate constant (log kN) against the pKa of the conjugate acid of the attacking amine provides significant mechanistic insight. rsc.orgresearchgate.net

The slope of this plot, known as the Brønsted coefficient (β), indicates the degree of proton transfer in the transition state of the rate-determining step. A key feature in the study of trinitrophenyl derivatives is the appearance of non-linear or biphasic Brønsted plots. rsc.orgnih.gov Such a curve is strong evidence for a stepwise mechanism with a change in the rate-determining step. rsc.orgnih.gov

For highly basic amines (high pKa), the breakdown of the tetrahedral intermediate (T±) to products is often rate-limiting, resulting in a small β value. nih.govresearchgate.net For less basic amines (low pKa), the initial nucleophilic attack (formation of T±) becomes rate-limiting, leading to a large β value. nih.govresearchgate.net The point where the curve changes slope (the "break" or "curvature center"), denoted as pKao, corresponds to the pKa at which the rates of formation and breakdown of the intermediate are equal. rsc.orgnih.gov The pKao value is sensitive to the leaving group's ability and the nucleophile's structure. nih.gov For instance, in the aminolysis of 2,4,6-trinitrophenyl thiolacetate, the pKao was found to be 7.8 for alicyclic amines and 4.9 for pyridines, reflecting differences in the rates at which these amines are expelled from the intermediate. rsc.org

Table 3: Brønsted Parameters for Aminolysis of Trinitrophenyl Derivatives in Water. rsc.orgnih.gov
SubstrateAmine Typeβ1 (high pKa)β2 (low pKa)pKao
2,4,6-Trinitrophenyl thiolacetateAlicyclic Amines--7.8
2,4,6-Trinitrophenyl thiolacetatePyridines--4.9
O-phenyl O-(2,4-dinitrophenyl) thiocarbonateAlicyclic Amines0.200.807.7
O-ethyl O-(2,4-dinitrophenyl) thiocarbonateAlicyclic Amines0.200.807.0

This interactive table summarizes Brønsted parameters obtained from kinetic studies of different trinitrophenyl and dinitrophenyl analogs, illustrating how the mechanism and rate-determining step vary with the nucleophile and substrate structure. Note: Specific β values for the trinitrophenyl thiolacetate were not detailed in the source, but the pKao was provided as the key finding from the non-linear plot.

Influence of Leaving Group Efficacy on Reaction Pathways

Kinetic studies on analogous systems, such as the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline, reveal that the reaction pathway can be significantly influenced by the leaving group. For instance, in the reaction of anilines with phenyl 2,4,6-trinitrophenyl ethers, the phenoxide ion acts as the leaving group. In contrast, for reactions with 1-chloro-2,4,6-trinitrobenzene, the chloride ion is the leaving group. primescholars.comresearchgate.net The efficacy of the leaving group can determine whether the formation of the intermediate (k1) or its decomposition (k2 or k3) is the rate-limiting step. researchgate.net For example, in the reaction of an aniline nucleophile with a dinitrobenzene substrate, the initial attack of the aniline was found to be rate-limiting when chloride was the leaving group in acetonitrile. researchgate.net However, when a phenoxide ion was the leaving group, the decomposition of the Meisenheimer complex intermediate became the rate-limiting step. researchgate.net

The substitution of the leaving group can also destabilize the tetrahedral intermediate (T+/-). nih.gov Studies comparing S-(2,4,6-trinitrophenyl) and O-(2,4,6-trinitrophenyl) as leaving groups in reactions with secondary alicyclic amines demonstrated that the oxygen-based leaving group greatly destabilizes the intermediate. nih.gov This highlights that the leaving group's electronic properties and its interaction with the reaction center are pivotal in shaping the energy landscape of the reaction pathway.

Steric and Electronic Effects on Reactivity Profiles

Steric hindrance is a major factor governing the rate of nucleophilic attack in SNAr reactions. The transition state of the reaction is notably crowded, with five groups coordinated around the electrophilic carbon center. libretexts.org An increase in the steric bulk of either the nucleophile or the substrate can significantly impede the reaction. libretexts.orgreddit.com

This effect is starkly illustrated when comparing the reactivity of primary and secondary amines with 2,4,6-trinitrophenyl substrates. Kinetic studies on the reactions of 1-chloro-2,4,6-trinitrobenzene and phenyl 2,4,6-trinitrophenyl ether with aniline versus N-substituted anilines show a dramatic decrease in reaction rate with increased steric bulk on the nucleophile. primescholars.comrsc.org For example, the reaction involving N-ethylaniline, a secondary amine, is several orders of magnitude slower than the corresponding reaction with aniline, a primary amine. primescholars.com This pronounced difference is attributed to the steric crowding from the N-ethyl group, which outweighs its slightly higher basicity compared to aniline. primescholars.com

Similarly, the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline is exceptionally slow compared to the reaction with aniline in both acetonitrile and dimethyl sulfoxide (DMSO). rsc.org The rate parameter (K1kAn) was found to be lower by a factor of 105 for N-methylaniline relative to aniline, a reduction credited to increased steric hindrance during both the formation of the intermediate complex and the subsequent proton transfer step. researchgate.netrsc.org

Table 1: Influence of Nucleophile Steric Hindrance on Reaction Rate Parameters

This table illustrates the quantitative effect of increased steric bulk on the nitrogen nucleophile in reactions with phenyl 2,4,6-trinitrophenyl ethers.

NucleophileSolventRelative Rate Reduction FactorPrimary ReasonReference
N-MethylanilineAcetonitrile~100,000xSteric hindrance rsc.org, researchgate.net
N-MethylanilineDMSO~100,000xSteric hindrance rsc.org, researchgate.net
N-EthylanilineToluene"Several orders of magnitude" slowerSteric hindrance primescholars.com

The reactivity of the N-[2-(2,4,6-trinitrophenyl)ethyl]aniline system in nucleophilic substitution is fundamentally dictated by the powerful electronic effects of the substituent groups on the aromatic ring. The three nitro (NO₂) groups on the phenyl ring are strong electron-withdrawing groups (EWGs). scielo.org.bowikipedia.org These groups remove electron density from the aromatic π system through both inductive (-I) and resonance (-M) effects, rendering the ring electron-deficient and thus highly activated for attack by nucleophiles. wikipedia.org

Theoretical and Computational Studies on N 2 2,4,6 Trinitrophenyl Ethyl Aniline Systems

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

No dedicated studies employing quantum chemical calculations to analyze the conformations and electronic structure of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline were identified. Such studies would typically involve methods like Density Functional Theory (DFT) to determine the most stable three-dimensional arrangements of the molecule (conformers) and to calculate key electronic properties.

Conformational Analysis: Research on similar molecules, such as N-picryl-m-phenolidine, has shown the existence of multiple low-energy conformers. A similar analysis for this compound would explore the rotational freedom around the ethyl bridge and the C-N bonds to identify the energetically preferred shapes.

Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insight into the molecule's reactivity and electronic transitions. For many donor-acceptor systems, the electronic structure can be described by considering the properties of the individual donor (aniline) and acceptor (trinitrophenyl) parts.

Investigation of Transition States and Reaction Pathways through Computational Modeling

There is a lack of published research on the computational modeling of transition states and reaction pathways specifically involving this compound. This type of investigation is crucial for understanding the mechanisms of chemical reactions, such as its formation or decomposition. For instance, kinetic studies on the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline (B41778) have proposed mechanisms for the decomposition of intermediate complexes, a process that could be further elucidated with computational modeling.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

No theoretical predictions of the spectroscopic signatures (like IR, Raman, UV-Vis) or detailed analyses of intermolecular interactions for this compound were found in the literature.

Spectroscopic Signatures: Theoretical calculations are often used to assign experimental spectra. For related nitroaniline derivatives, DFT has been successfully used to analyze vibrational spectra.

Intermolecular Interactions: The study of intermolecular forces, such as hydrogen bonds and π–π stacking, is essential for understanding the properties of the material in its solid state. Hirshfeld surface analysis is a common computational tool for visualizing and quantifying these interactions in crystals. Research on other complex organic molecules demonstrates that interactions like C—H⋯O hydrogen bonds and nitro⋯π(arene) interactions can dictate the three-dimensional crystal structure.

Elucidation of Structure-Property Relationships from a Theoretical Perspective

A theoretical elucidation of the structure-property relationships for this compound is not available in current publications. Such studies connect the molecule's geometric and electronic features to its macroscopic properties. For example, theoretical calculations can help explain how different crystal packing (polymorphism) in similar compounds can lead to different colors and stability. The relationship between molecular structure and properties like thermal stability or nonlinear optical activity is a key area where computational chemistry provides valuable insights.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of Analogs and Intermediates

Elucidation of Molecular and Crystal Structures via X-ray Diffraction

While the specific crystal structure of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline is not detailed in the provided literature, extensive crystallographic studies on its close analogs provide a robust framework for understanding its likely molecular geometry and packing in the solid state. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Studies on N-picryl substituted anilines and related compounds consistently reveal key structural features. For instance, the analysis of 2,4,6-Trinitro-N-[4-(phenyldiazenyl)phenyl]aniline, an analog, shows a non-planar structure. nih.gov The dihedral angle between the picrate (B76445) and aniline (B41778) ring systems is significant, measured at 48.76 (12)°. nih.gov This twisting is a common feature in N-picryl compounds, arising from steric hindrance between the bulky trinitrophenyl group and the substituted aniline moiety.

Furthermore, intramolecular hydrogen bonding is a recurring motif. In the aforementioned analog, an N—H···O hydrogen bond forms between the aniline amine and an ortho-nitro group on the picryl ring. nih.gov This interaction tends to pull one of the nitro groups into coplanarity with the benzene (B151609) ring, while the other ortho-nitro group is often rotated out of the plane. nih.gov Similar intramolecular bonding is observed in the crystal structure of N-picryl-m-phenolidine.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is another important aspect investigated by X-ray diffraction. The analog 2,4,6-Trinitro-N-(m-tolyl)aniline is a known polymorphic material, exhibiting different colors for its different crystalline forms, highlighting how intermolecular interactions can be subtly altered, leading to different packing arrangements. researchgate.net A crystallographic study of N1-(2,4,6-trinitrophenyl)-2-pyrazolines further underscores the structural characteristics of the trinitrophenyl group attached to a nitrogen atom, noting that these derivatives can be handled with relative safety despite their nitro-rich structure. uned.es

Table 1: Crystallographic Data for Analogs of this compound

Compound Name Crystal System Space Group Key Torsion/Dihedral Angles Reference
2,4,6-Trinitro-N-[4-(phenyldiazenyl)phenyl]aniline - - Picrate-Aniline Dihedral Angle: 48.76 (12)° nih.gov
N,N′-dinitroso-N,N′-diphenylbiphenyl-4,4′-diamine Monoclinic P2₁/c - acs.org
N-picryl-m-phenolidine Monoclinic P21/n Average angle between rings: ~55° researchgate.net

| 2,4,6-trinitroaniline | - | - | - | wikipedia.org |

Application of NMR, IR, and UV-Vis Spectroscopy in Mechanistic Investigations and Intermediate Identification

Spectroscopic techniques are vital for confirming the identity and purity of this compound and its intermediates, both during and after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for elucidating the carbon-hydrogen framework. In analogs like N-phenyl-4-[4-(N-(2,4,6-trinitroanilino)anilino)phenyl]aniline, both ¹H and ¹³C NMR are used to confirm the structure. acs.orgacs.org For the target compound, ¹H NMR would be expected to show distinct signals for the protons on the ethyl bridge, the monosubstituted aniline ring, and the characteristic singlet or near-singlet for the two protons on the highly electron-deficient trinitrophenyl ring. The integration of these signals would confirm the ratio of protons in different parts of the molecule.

Infrared (IR) Spectroscopy provides crucial information about the functional groups present. The synthesis of N-picryl products is often confirmed by the presence of characteristic absorption bands. Key expected frequencies for this compound would include:

N-H stretching: A sharp band around 3300-3400 cm⁻¹ for the secondary amine.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

NO₂ stretching: Strong, distinct asymmetric and symmetric stretching bands for the nitro groups, typically found around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The electron-withdrawing nature of the picryl group makes these bands very intense.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings. IR spectra of analogs like N-ethylaniline provide reference points for the N-alkyl aniline portion of the molecule. chemicalbook.com

UV-Visible (UV-Vis) Spectroscopy is used to study the conjugated π-electron systems within the molecule. The presence of the 2,4,6-trinitrophenyl chromophore results in strong absorption in the UV-Vis region. The DPPH-dimer, a related trinitrophenyl compound, exhibits a maximum absorption (λmax) at 309 nm. acs.org Upon oxidation to a diradical, new absorption bands appear at 516 nm and 720 nm, demonstrating how UV-Vis can track changes in the electronic structure during a reaction. acs.org For this compound, one would expect intense absorption bands related to the electronic transitions within the two aromatic rings, significantly influenced by the nitro groups and the amine bridge.

Table 2: Representative Spectroscopic Data for Analogous Compounds

Compound/Fragment Technique Characteristic Signals/Bands Reference
DPPH-Dimer UV-Vis λmax at 309 nm acs.org
DPPH-Diradical UV-Vis λmax at 321 nm, 516 nm, 720 nm acs.org
N-Ethylaniline IR Shows characteristic N-H and C-N stretches. chemicalbook.com
2,4,6-Trinitroaniline ¹³C NMR, ¹⁵N NMR, IR, UV-Vis Comprehensive spectral data available. nih.gov

| 2,4,6-tribromoaniline | ¹H NMR | Used for structural interpretation of substituted anilines. | chegg.com |

Spectrophotometric Monitoring of Reaction Progress and Intermediate Formation

UV-Vis spectrophotometry is a powerful, non-destructive technique for monitoring the progress of reactions involving chromophoric species like this compound. The formation of this compound from its precursors, such as the reaction between N-ethylaniline and a picrylating agent, can be followed in real-time.

This method is effectively demonstrated in studies on the reduction of related nitroaromatic compounds. For example, the catalytic reduction of 2-nitroaniline (B44862) can be monitored by observing the decrease in the absorbance peak corresponding to the reactant and the simultaneous increase in a new peak corresponding to the product, 1,2-phenylenediamine. researchgate.net The presence of isosbestic points in the time-resolved spectra—wavelengths where the absorbance remains constant—indicates a clean conversion from one species to another without the buildup of significant intermediates. researchgate.net

Similarly, the reduction of 2,4,6-trinitrophenol (TNP), which has a chromophore very similar to the trinitrophenyl group, is readily followed using UV-Vis spectroscopy. researchgate.net The disappearance of the characteristic yellow color of the TNP solution and the corresponding changes in the absorption spectrum allow for the calculation of reaction rates and efficiency. researchgate.net

In the synthesis of this compound, one could monitor the reaction by observing the disappearance of the absorbance signature of the picrylating agent and the appearance of the new, distinct spectrum of the final N-substituted product. This allows for precise determination of the reaction endpoint and can provide kinetic data about the reaction mechanism.

Table 3: Compounds Mentioned in the Article

Compound Name IUPAC Name Molecular Formula
This compound This compound C₁₄H₁₂N₄O₆
2,4,6-Trinitroaniline 2,4,6-Trinitroaniline C₆H₄N₄O₆
N-Ethylaniline N-Ethylaniline C₈H₁₁N
2,4,6-Trinitro-N-[4-(phenyldiazenyl)phenyl]aniline 2,4,6-Trinitro-N-[4-(phenyldiazenyl)phenyl]aniline C₁₈H₁₂N₆O₆
N-picryl-m-phenolidine 3-[(2,4,6-trinitrophenyl)amino]phenol C₁₂H₈N₄O₇
2,4,6-Trinitro-N-(m-tolyl)aniline N-(3-methylphenyl)-2,4,6-trinitroaniline C₁₃H₁₀N₄O₆
N1-(2,4,6-trinitrophenyl)-2-pyrazolines (Varies based on substitution) (Varies)
N-phenyl-4-[4-(N-(2,4,6-trinitroanilino)anilino)phenyl]aniline N-phenyl-4'-(phenylamino)-N-(2,4,6-trinitrophenyl)-[1,1'-biphenyl]-4-amine C₃₀H₂₃N₅O₆
DPPH-dimer (Structure dependent on specific dimer) (Varies)
2,4,6-tribromoaniline 2,4,6-tribromoaniline C₆H₄Br₃N
2-nitroaniline 2-nitroaniline C₆H₆N₂O₂
2,4,6-trinitrophenol 2,4,6-trinitrophenol C₆H₃N₃O₇
N,N′-dinitroso-N,N′-diphenylbiphenyl-4,4′-diamine N,N'-dinitroso-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine C₂₄H₁₈N₄O₂
2-Ethylaniline 2-Ethylaniline C₈H₁₁N
2,4,6-Trinitro-N-methyl-aniline N-methyl-2,4,6-trinitroaniline C₇H₆N₄O₆
2,4,6-Trimethylaniline 2,4,6-Trimethylaniline C₉H₁₃N

Structure Reactivity Relationship Studies and Rational Design Principles

Correlations between Molecular Architecture and Chemical Reactivity in Trinitrophenyl-Aniline Systems

The chemical reactivity of trinitrophenyl-aniline systems is dominated by the powerful electron-withdrawing nature of the three nitro groups on the picryl ring. This creates a highly electron-deficient (electrophilic) aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The aniline (B41778) moiety, with its nitrogen-centered lone pair of electrons, serves as the nucleophile in these interactions.

Kinetic studies on analogous systems, such as the reaction between substituted anilines and picryl ethers (e.g., 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether), reveal that these reactions typically proceed via a two-step addition-elimination mechanism. unilag.edu.ngrsc.org The first step involves the nucleophilic attack of the aniline on the electron-deficient ring to form a zwitterionic intermediate, often referred to as a Meisenheimer complex. rsc.orgresearchgate.net The second, often rate-determining, step involves the elimination of a leaving group, a process that can be uncatalyzed or, more commonly, catalyzed by a base (including another molecule of the aniline nucleophile). unilag.edu.ngresearchgate.networktribe.com

Rational Design Principles for Modulating Reaction Selectivity and Efficiency

Rational design in the context of trinitrophenyl-aniline systems focuses on manipulating the structural and electronic features of the molecule to control the rate, selectivity, and efficiency of chemical transformations. These principles are largely derived from understanding the SNAr mechanism.

Key Design Strategies:

Modulating Nucleophilicity: The reactivity can be fine-tuned by altering the electron density on the aniline nitrogen. Introducing electron-donating groups (EDGs) on the aniline ring increases its nucleophilicity, generally accelerating the initial attack on the picryl ring. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and slow the reaction.

Altering the Electrophile: While the trinitrophenyl group is a constant in this specific molecule, in a broader design context, the degree of activation of the electrophilic ring can be modified by the number and position of nitro groups.

Solvent Effects: The polarity of the solvent can influence reaction rates. For instance, studies on related reactions show that increasing solvent polarity can affect the stability of the charged intermediates and transition states, thereby altering the reaction kinetics. primescholars.com

Theoretical approaches, such as Density Functional Theory (DFT), are also employed for the rational design of aniline-based compounds. researchgate.netnih.govunt.edu These computational methods can predict the adsorption behaviors, electronic interactions, and reaction pathways, providing a molecular-level understanding that guides the synthesis of molecules with desired properties. researchgate.netnih.gov

Influence of Substituent Effects on Reaction Outcomes and Pathway Selection

Substituents on the aniline ring exert a profound influence on the reactivity of trinitrophenyl-aniline systems through a combination of electronic and steric effects. These effects can alter the rate of reaction and, in some cases, favor one reaction pathway over another.

Electronic Effects: The electronic influence of a substituent is its ability to donate or withdraw electron density, which is often quantified by the Hammett equation. In the reaction of anilines with picryl compounds, a strong dependence on the substituent's electronic nature is observed. unilag.edu.ng

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) at the meta or para positions of the aniline ring increase the electron density on the nitrogen atom. This enhances the nucleophilicity of the aniline, leading to a faster rate of nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the aniline's nucleophilicity, resulting in a significant reduction in reaction rates. Halogens, such as fluorine, can exert a strong inductive electron-withdrawing effect, which also reduces reactivity. worktribe.comunilag.edu.ng

Steric Effects: Steric hindrance, particularly from substituents at the ortho position (next to the amino group) of the aniline ring, can dramatically reduce reaction rates.

Ortho-Substituents: Even relatively small alkyl groups at the 2-position (or both the 2- and 6-positions) can physically impede the approach of the aniline nitrogen to the electrophilic center on the picryl ring. unilag.edu.ngworktribe.com This steric hindrance can also interfere with the proton transfer step in base-catalyzed pathways. In the case of 2,6-dimethylaniline (B139824) reacting with a picryl ether, the base-catalyzed pathway is so hindered that the reaction proceeds entirely through the slower, uncatalyzed pathway. worktribe.comunilag.edu.ng This highlights how steric effects can dictate the dominant reaction mechanism.

The interplay of these effects is demonstrated in the kinetic data from related systems.

Interactive Data Table: Relative Reactivity of Substituted Anilines

The following table, based on findings from related SNAr reactions, illustrates the impact of substituents on the aniline nucleophile.

Aniline DerivativeSubstituent(s)Position(s)Dominant Effect(s)Observed Impact on ReactivityReference
Aniline-H-BaselineReference reactivity unilag.edu.ngrsc.org
4-Methylaniline-CH₃paraElectronic (Donating)Increased reactivity unilag.edu.ng
2-Methylaniline-CH₃orthoSteric & ElectronicReduced reactivity unilag.edu.ng
2,6-Dimethylaniline-CH₃ortho, orthoStrong StericSignificant reduction in reactivity; uncatalyzed pathway dominates worktribe.comunilag.edu.ng
2-Fluoroaniline-ForthoStrong Electronic (Withdrawing)Reduced reactivity; electronic effect outweighs steric hindrance worktribe.comunilag.edu.ng
N-Methylaniline-CH₃on NitrogenStrong StericDrastic reduction in reactivity (factor of 10⁵) rsc.orgresearchgate.net

Research Challenges and Future Directions for N 2 2,4,6 Trinitrophenyl Ethyl Aniline Chemistry

Development of Novel and Sustainable Synthetic Routes for Complex N-Aryl-Alkyl-Aniline Derivatives

The synthesis of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline and related complex N-aryl-alkyl-aniline derivatives presents significant challenges that necessitate the development of innovative and sustainable synthetic strategies. Traditional methods for N-alkylation of anilines often require harsh reaction conditions, the use of toxic reagents, and can suffer from poor selectivity, leading to mixtures of mono- and di-alkylated products.

Future research in this area should focus on the development of catalytic systems that can achieve selective N-alkylation under mild and environmentally benign conditions. For instance, the use of transition metal catalysts, such as palladium or ruthenium, in combination with greener alkylating agents could offer a more sustainable approach. One potential synthetic route could involve the reductive amination of 2,4,6-trinitrophenylacetaldehyde with aniline (B41778), a transformation that could be optimized for high yield and selectivity. Another avenue for exploration is the one-pot synthesis from nitrobenzene and ethanol, which could be adapted for more complex substrates. sciengine.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

Synthetic Strategy Potential Advantages Potential Challenges
Nucleophilic Aromatic Substitution Direct formation of the C-N bond. High reactivity of the trinitrophenyl ring may lead to side reactions.
Reductive Amination Milder reaction conditions. Availability and stability of the corresponding aldehyde precursor.
Cross-Coupling Reactions High degree of control over bond formation. Catalyst cost and sensitivity.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Probing of Transient Species

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and controlling product outcomes. The formation of transient intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution reactions, is often rapid and difficult to detect using conventional analytical methods.

Future research should leverage advanced spectroscopic techniques for the real-time probing of these transient species. Techniques such as stopped-flow UV-Vis spectroscopy, rapid-scan FT-IR, and time-resolved NMR spectroscopy can provide invaluable insights into the kinetics and mechanisms of these reactions. The application of these techniques would allow for the direct observation of reactive intermediates, providing a deeper understanding of the reaction pathways at a molecular level.

Spectroscopic data for related N-aryl-alkyl-aniline compounds can provide a basis for what to expect for this compound. For example, the infrared spectrum of N-ethylaniline shows characteristic N-H and C-N stretching frequencies that would be expected to shift in the target molecule due to the electron-withdrawing nature of the trinitrophenyl group. chemicalbook.com

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The vast and complex parameter space associated with the synthesis of molecules like this compound makes the traditional one-variable-at-a-time optimization approach both time-consuming and inefficient. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of synthetic routes.

ML algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways. For the synthesis of this compound, a predictive model could be developed to screen a wide range of catalysts, solvents, and temperature conditions to identify the most promising candidates for experimental validation. This in silico approach can significantly reduce the number of experiments required, saving time and resources.

Table 2: Potential Applications of Machine Learning in the Study of this compound

Application Area Machine Learning Approach Expected Outcome
Reaction Outcome Prediction Supervised learning models (e.g., random forests, neural networks) Accurate prediction of product yield and selectivity.
Retrosynthetic Analysis Reinforcement learning and tree search algorithms Generation of novel and efficient synthetic routes.
Catalyst Design Generative models (e.g., variational autoencoders) Design of new catalysts with enhanced activity and selectivity.

Exploration of N-Ethyl-Linked Trinitrophenyl-Aniline Systems in Interdisciplinary Research Contexts Beyond Current Paradigms

While the immediate applications of this compound are not yet defined, its structural features suggest potential for use in a variety of interdisciplinary research areas. The presence of the electron-deficient trinitrophenyl ring and the electron-rich aniline moiety connected by a flexible ethyl linker could give rise to interesting electronic and photophysical properties.

Future research should explore the potential of this and related compounds in fields such as materials science, medicinal chemistry, and sensor technology. For example, the compound could be investigated as a component in charge-transfer complexes or as a building block for novel organic electronic materials. researcher.life The biological activity of trinitroaniline derivatives as potent antitumor agents suggests that this compound could also be a candidate for biological evaluation. iaea.org Furthermore, the sensitivity of the trinitrophenyl group to nucleophiles could be exploited in the development of chemical sensors.

The exploration of these interdisciplinary applications will require collaboration between synthetic chemists, materials scientists, biologists, and engineers to fully realize the potential of this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[2-(2,4,6-trinitrophenyl)ethyl]aniline and characterizing its purity?

  • Synthesis : A plausible route involves nucleophilic aromatic substitution (SNAr) between 2,4,6-trinitrophenyl derivatives and functionalized aniline precursors. For example, reactions of phenyl 2,4,6-trinitrophenyl ethers with substituted anilines in polar aprotic solvents (e.g., acetonitrile or DMSO) under base catalysis can yield nitroaromatic products .
  • Characterization : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (exact mass: 332.101699) . X-ray crystallography (as demonstrated for structurally related compounds like N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline) provides bond lengths, angles, and packing interactions .

Q. How does the stability of This compound vary under different experimental conditions?

  • Stability assessments should include thermal analysis (e.g., DSC/TGA) to detect decomposition points, particularly given the nitro groups' propensity for exothermic reactions. Solvent stability studies in DMSO or acetonitrile are critical, as these solvents influence reaction pathways (e.g., uncatalyzed vs. base-catalyzed SNAr mechanisms) .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

  • Reverse-phase HPLC with UV detection (optimized for λmax ~400–500 nm, typical for nitroaromatics) is recommended. Pair with tandem MS for confirmation. NMR (1H/13C) can resolve substituent effects on aromatic protons, though paramagnetic impurities from nitro groups may require careful sample preparation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of This compound in SNAr reactions?

  • The reaction proceeds via a zwitterionic intermediate (equilibrium constant K₁), with rate-limiting proton transfer to base (k_An). Steric hindrance from substituents (e.g., ethyl groups) reduces K₁k_An by up to 10⁵-fold compared to unsubstituted aniline, as shown in analogous systems . Electronic effects of nitro groups enhance electrophilicity at the aromatic ring, accelerating intermediate formation .

Q. How do solvent polarity and base strength affect reaction kinetics?

  • In acetonitrile, reactions follow a base-catalyzed pathway, while DMSO supports both uncatalyzed and catalyzed mechanisms. For example, k_obs values for SNAr in DMSO are 10³–10⁴ higher than in acetonitrile due to enhanced stabilization of charged intermediates . Strong bases (e.g., DBU) improve proton abstraction efficiency, but steric bulk (e.g., N-methylaniline) drastically slows kinetics .

Q. Can computational models predict substituent effects on electronic structure and reactivity?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map charge distribution and frontier molecular orbitals. For nitroaromatics, electron-withdrawing groups lower LUMO energy, facilitating nucleophilic attack. Steric parameters (e.g., Tolman cone angles) quantify spatial hindrance at reaction sites .

Q. How should researchers resolve contradictions in kinetic data across studies?

  • Discrepancies often arise from solvent/base selection or impurities. Replicate experiments using standardized conditions (e.g., anhydrous DMSO, inert atmosphere). Cross-validate with isotopic labeling (e.g., deuterated aniline to probe proton transfer steps) .

Q. What experimental designs are optimal for studying steric vs. electronic contributions to reactivity?

  • Use a Hammett plot with para-substituted aniline derivatives. Correlate σ values with log(k_obs) to separate electronic (ρ) and steric (Es) effects. For example, bulky substituents (e.g., N-ethyl vs. N-methyl) disproportionately reduce k_An due to hindered proton transfer .

Q. How can isotopic labeling elucidate proton transfer mechanisms in SNAr reactions?

  • Substitute protiated solvents with deuterated analogs (e.g., CD₃CN vs. CH₃CN) to measure kinetic isotope effects (KIE). A KIE >1 indicates proton transfer is rate-limiting, as observed in base-catalyzed pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.